4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a thiomorpholine ring substituted with a pyrimidinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the pyrimidinyl group and the carboxylic acid functionality. One common method involves the reaction of thiomorpholine with a pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidinyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)thiomorpholine-3-carboxylic acid
- 4-(Pyrimidin-4-yl)thiomorpholine-3-carboxylic acid
- 4-(Pyrimidin-5-yl)thiomorpholine-3-carboxylic acid
Uniqueness
4-(Pyrimidin-2-yl)thiomorpholine-3-carboxylic acid is unique due to the specific position of the pyrimidinyl group, which can influence its reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-pyrimidin-2-ylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c13-8(14)7-6-15-5-4-12(7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) |
InChI Key |
QPSFAAQLKOOZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
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